molecular formula C13H17ClN2O4 B1426566 Methyl 5-((tert-butoxycarbonyl)(methyl)amino)-2-chloroisonicotinate CAS No. 1034131-89-9

Methyl 5-((tert-butoxycarbonyl)(methyl)amino)-2-chloroisonicotinate

Cat. No. B1426566
M. Wt: 300.74 g/mol
InChI Key: ZPAUQPSJRUYRRV-UHFFFAOYSA-N
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Description

“Methyl 5-((tert-butoxycarbonyl)(methyl)amino)-2-chloroisonicotinate” is a chemical compound . It is also known as "5-tert-Butoxycarbonylamino-pyridine-2-carboxylic acid methyl ester" . The compound has a molecular weight of 252.27 .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 5-((tert-butoxycarbonyl)(methyl)amino)-2-chloroisonicotinate” are not available, similar compounds have been involved in various chemical reactions .


Physical And Chemical Properties Analysis

“Methyl 5-((tert-butoxycarbonyl)(methyl)amino)-2-chloroisonicotinate” is a solid at room temperature . The compound should be stored sealed in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Transformations

Methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, a compound structurally related to Methyl 5-((tert-butoxycarbonyl)(methyl)amino)-2-chloroisonicotinate, has been synthesized from glycine methyl ester hydrochloride and subjected to various acid-catalyzed reactions, yielding substitution products and fused heterocyclic compounds like pyridones, pyrimidones, and pyranones. This showcases its utility in synthesizing complex organic compounds (Baš et al., 2001).

Precursor in Synthesis

The compound (4R)-4[(tert-Butoxycarbonyl)amino]-2-methyl-2-penten-5-olide, closely related to the target compound, was synthesized and hydrogenated to obtain a precursor of trans-4-methylproline, demonstrating its role in the synthesis of complex amino acids (Nevalainen & Koskinen, 2001).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315-H319 . Precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 .

Future Directions

While specific future directions for “Methyl 5-((tert-butoxycarbonyl)(methyl)amino)-2-chloroisonicotinate” are not available, similar compounds have been studied for various applications .

properties

IUPAC Name

methyl 2-chloro-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4/c1-13(2,3)20-12(18)16(4)9-7-15-10(14)6-8(9)11(17)19-5/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAUQPSJRUYRRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CN=C(C=C1C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-((tert-butoxycarbonyl)(methyl)amino)-2-chloroisonicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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